2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid
Description
2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid (hereafter referred to as the target compound) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 4-fluorophenyl substituent at the piperidine ring’s 4-position. Its molecular formula is C₁₈H₂₃FNO₄, with a molecular weight of 336.38 g/mol (calculated). The Boc group enhances stability during synthetic processes, while the 4-fluorophenyl moiety contributes to electronic and steric properties critical for biological interactions. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in developing soluble epoxide hydrolase (sEH) inhibitors .
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLHOGZMJHSRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644981-80-6 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
It’s worth noting that this compound is used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. The semi-flexible linker in the compound could play a crucial role in the formation of the ternary complex between the target protein, the E3 ligase, and the PROTAC, which is necessary for the protein degradation to occur .
Biological Activity
2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid, also known by its CAS number 1779126-77-0, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 337.39 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a fluorophenyl moiety, which contributes to its biological activity.
The primary biological activities associated with this compound include:
- Antitumor Activity : Recent studies indicate that compounds with similar structures exhibit antiproliferative effects in various cancer cell lines, suggesting potential use in oncology .
- Targeting Protein Kinases : The compound may interact with specific protein kinases, which are crucial for various signaling pathways in cells. This interaction could lead to modulation of cellular processes such as proliferation and apoptosis .
Case Studies and Research Findings
- Antiproliferative Effects : In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of breast cancer cell lines, including MDA-MB-231, which is known for its aggressive nature .
- Selectivity in Kinase Inhibition : A comprehensive study evaluated the selectivity of similar compounds on a panel of 342 protein kinases. The results indicated that certain structural modifications could enhance selectivity and potency against specific targets .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
Table 1: Summary of Biological Activities
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against targeted pathways.
- Clinical Trials : Initiating clinical trials to assess the therapeutic benefits in human subjects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of Boc-protected piperidine-acetic acid derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic methods, physicochemical properties, and applications.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Compound | pKa (Predicted) | LogP (Predicted) | Solubility (mg/mL) | Boiling Point (°C) |
|---|---|---|---|---|
| Target Compound (4-Fluorophenyl) | ~4.6 | 2.8 | <1 (aqueous) | 503.9 |
| 4-(Trifluoromethyl)phenyl analog | ~3.9 | 3.5 | <1 (aqueous) | N/A |
| 2-Methoxyphenyl analog | 4.66 | 2.1 | ~10 (DMSO) | 503.9 |
| Piperazine analog (C₁₁H₂₀N₂O₄) | 4.2 | 0.5 | >50 (aqueous) | N/A |
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl analog exhibits lower pKa (~3.9) due to the strong electron-withdrawing effect of -CF₃, enhancing acidity compared to the target compound (pKa ~4.6) .
- Lipophilicity : The trifluoromethyl group increases LogP (3.5 vs. 2.8), suggesting improved membrane permeability, whereas methoxy substituents reduce LogP (2.1) .
- Solubility : Piperazine derivatives show higher aqueous solubility (>50 mg/mL) due to reduced aromatic bulk and increased polarity .
Case Study: Replacement of Fluorine with Trifluoromethyl
Replacing the 4-fluorophenyl group with 4-(trifluoromethyl)phenyl () increases molecular weight by 51 g/mol and LogP by 0.7 units. This modification enhances target binding affinity (ΔG = -2.3 kcal/mol in docking studies) but reduces aqueous solubility. Such trade-offs guide medicinal chemists in lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
